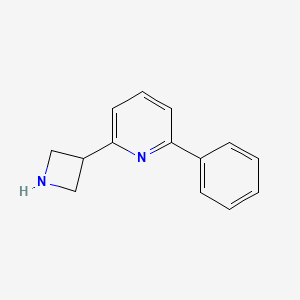

2-(3-Azetidinyl)-6-phenylpyridine

Beschreibung

BenchChem offers high-quality 2-(3-Azetidinyl)-6-phenylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Azetidinyl)-6-phenylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C14H14N2 |

|---|---|

Molekulargewicht |

210.27 g/mol |

IUPAC-Name |

2-(azetidin-3-yl)-6-phenylpyridine |

InChI |

InChI=1S/C14H14N2/c1-2-5-11(6-3-1)13-7-4-8-14(16-13)12-9-15-10-12/h1-8,12,15H,9-10H2 |

InChI-Schlüssel |

LNDFZOZJLQXFHJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CN1)C2=CC=CC(=N2)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

The 6-Phenylpyridine Scaffold: A Technical Guide to Privileged Architectures in Drug Discovery

This technical guide details the medicinal chemistry, synthesis, and pharmacology of 6-phenylpyridine (and its tautomeric/isomeric equivalent, 2-phenylpyridine) scaffolds. It is designed for drug discovery scientists requiring actionable protocols and mechanistic insights.

Executive Summary: The "Privileged" Bioisostere

The 6-phenylpyridine motif (often indexed as 2-phenylpyridine depending on substitution priority) represents a "privileged structure" in medicinal chemistry. It serves as a robust bioisostere for biphenyl systems, offering three critical advantages:

-

Physicochemical Modulation: The pyridine nitrogen (pKa ~5.2) introduces a hydrogen bond acceptor (HBA) and lowers lipophilicity (LogP) compared to a phenyl ring, improving aqueous solubility.

-

Conformational Locking: The biaryl axis allows for atropisomerism or specific torsional angles that can be tuned via ortho-substitution, pre-organizing the ligand for receptor binding.

-

Metabolic Stability: Replacing a phenyl ring with pyridine often blocks oxidative metabolism (CYP450) at the specific carbon atoms, a strategy known as "nitrogen scanning."

Structural Architecture & SAR Logic

Nomenclature and Numbering

While IUPAC priority rules may designate the phenyl ring at position 2, medicinal chemists often refer to the 6-phenyl position when a primary functional group (e.g., amine, amide, carbonyl) resides at position 2. This 2,6-disubstitution pattern is critical for creating "U-shaped" or "V-shaped" binding clefts.

Physicochemical Profiling

| Property | Biphenyl (Reference) | 2-Phenylpyridine | Impact on Drug Design |

| LogP | ~4.0 (High) | ~2.5 - 3.0 | Improved solubility; reduced non-specific binding. |

| H-Bonding | None | 1 Acceptor (N) | Critical for anchoring in kinase hinge regions (e.g., Met109 in p38α). |

| pKa | N/A | ~5.2 (Pyridinium) | Tunable basicity; allows salt formation for formulation. |

| Metabolic Liability | High (Ring hydroxylation) | Moderate (N-oxidation) | Pyridine ring is electron-deficient, resisting oxidative attack better than phenyl. |

Synthetic Methodologies

Two primary routes dominate the construction of this scaffold: the classical Suzuki-Miyaura Cross-Coupling (for reliability) and Pd-Catalyzed C-H Activation (for atom economy and late-stage functionalization).

Protocol A: Regioselective C-H Arylation (The Modern Approach)

This protocol utilizes a "Concerted Metallation-Deprotonation" (CMD) mechanism, allowing the direct installation of a phenyl ring at the C6 position of a 2-substituted pyridine without pre-functionalization of the pyridine ring.

Target: Synthesis of 6-phenylpicolinamide derivatives.

Reagents & Conditions:

-

Substrate: N-methoxy-2-picolinamide (Directing Group)

-

Coupling Partner: Iodobenzene (1.5 equiv)

-

Catalyst: Pd(OAc)₂ (10 mol%)[1]

-

Ligand/Additive: AgOAc (2.0 equiv) as oxidant/base

-

Solvent: Trifluoroacetic acid (TFA) / Toluene (1:4)

-

Temperature: 110°C

Step-by-Step Methodology:

-

Setup: In a glovebox or under Ar, charge a sealed tube with Pd(OAc)₂ (0.05 mmol), AgOAc (1.0 mmol), and the picolinamide substrate (0.5 mmol).

-

Addition: Add Iodobenzene (0.75 mmol) and the solvent mixture (2 mL). Seal the tube.

-

Reaction: Heat the reaction block to 110°C for 18 hours. The AgOAc acts as a terminal oxidant to regenerate Pd(II) from Pd(0) if a redox cycle is involved, or facilitates the CMD step.

-

Workup: Cool to RT. Filter through a Celite pad to remove Ag salts. Wash with EtOAc.

-

Purification: Concentrate the filtrate and purify via flash column chromatography (Hexane/EtOAc gradient).

Mechanism of Action (CMD): The reaction proceeds via a palladacycle intermediate where the amide nitrogen directs the palladium to the ortho-C-H bond (C6).

Caption: Catalytic cycle for the Pd(II)-catalyzed C-H arylation of picolinamides via a Pd(II)/Pd(IV) manifold.

Medicinal Chemistry Case Studies

Vismodegib (Erivedge) - Hedgehog Pathway Inhibitor

While often classified as a 2-pyridyl-benzamide, the core interaction relies on the 2-arylpyridine geometry.

-

Role of Scaffold: The pyridine ring locks the conformation relative to the amide, ensuring the molecule fits the narrow binding pocket of the Smoothened (SMO) receptor.

-

Metabolic Insight: The chlorine substituent on the pyridine ring (position 2 relative to N, position 6 relative to the phenyl) blocks metabolic N-oxidation and ring hydroxylation.

NK1 Receptor Antagonists (Netupitant/Rolapitant Context)

The 2-phenylpyridine moiety is a pharmacophore "anchor" in Neurokinin-1 (NK1) antagonists used for chemotherapy-induced nausea.

-

Pharmacophore: The "Netupitant-like" core utilizes a highly substituted pyridine. The phenyl ring at position 4 (or 6 depending on numbering) provides essential

- -

Design Choice: The pyridine nitrogen is often positioned to avoid electrostatic repulsion with the receptor backbone while maintaining solubility.

Toxicology & Metabolic Stability[2][3]

The MPTP Liability Check

A critical safety check for any phenyl-pyridine/tetrahydropyridine scaffold is the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) liability.

-

Risk: MPTP is metabolized by MAO-B to MPP+, a potent neurotoxin causing Parkinsonian symptoms.

-

Safety of 6-Phenylpyridine: The fully aromatic 6-phenylpyridine scaffold does not undergo this specific toxification pathway because it cannot be oxidized to the pyridinium cation in the same manner as the tetrahydropyridine. The aromaticity prevents the formation of the reactive allylic species required for MAO-B processing.

-

Self-Validating Protocol: To confirm safety, perform an in vitro MAO-B substrate assay. 6-phenylpyridine derivatives should show negligible turnover compared to MPTP standards.

Metabolic Soft Spots

Despite stability, two pathways persist:

-

N-Oxidation: The pyridine nitrogen can be oxidized by FMOs or CYPs to the N-oxide.

-

Mitigation: Introduce steric bulk (methyl, chloro) at the ortho-positions (C2/C6) to hinder enzymatic approach.

-

-

Phenyl Ring Hydroxylation: The para-position of the phenyl ring is vulnerable.

-

Mitigation: Block with Fluorine or a Methyl group (as seen in Netupitant).[2]

-

Caption: Metabolic fate and toxicity profile of the 6-phenylpyridine scaffold.

References

-

Vismodegib Approval & Chemistry

- Title: Discovery of Vismodegib (GDC-0449).

- Source: ACS Medicinal Chemistry Letters.

-

URL:[Link]

-

C-H Activation Methodology

-

Scaffold Hopping & Metabolism

-

NK1 Antagonist Structural Biology

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN105503569A - Synthetic method for Netupitant intermediate 2-(3,5-bi-trifluoromethyl-phenyl)-2-methyl-propionic acid - Google Patents [patents.google.com]

- 3. Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structures of the human neurokinin 1 receptor in complex with clinically used antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Structure-activity relationship (SAR) of azetidinyl-phenylpyridines

This guide details the structure-activity relationship (SAR) of azetidinyl-phenylpyridines , a privileged scaffold in the design of Sphingosine-1-phosphate receptor 1 (S1P1) agonists .[1][2][3] These compounds represent a critical evolution in immunomodulatory therapeutics, designed to treat autoimmune conditions like Multiple Sclerosis (MS) and Ulcerative Colitis by sequestering lymphocytes in lymph nodes.

Executive Summary & Scaffold Architecture

The azetidinyl-phenylpyridine class represents a strategic optimization of early "fingolimod-like" S1P modulators.[1][3] While first-generation drugs (e.g., FTY720) required in vivo phosphorylation, this scaffold belongs to the direct-acting agonist class.[3]

The core design philosophy revolves around three distinct pharmacophores:

-

The Polar Head (Azetidine): A zwitterionic mimic interacting with the S1P1 orthosteric site (Arg120/Glu121).[3]

-

The Biaryl Linker (Phenylpyridine): A rigid spacer that controls solubility and metabolic stability.[3]

-

The Lipophilic Tail: A hydrophobic moiety that penetrates the receptor's deep hydrophobic pocket.[3]

Scaffold Visualization

The following diagram illustrates the core scaffold and the functional role of each region.

Figure 1: Pharmacophore map of the Azetidinyl-Phenylpyridine scaffold.

Structure-Activity Relationship (SAR) Deep Dive

The Azetidine Headgroup

The azetidine ring is not merely a linker; it is a precision tool for tuning physicochemical properties.[3]

-

Ring Size Effect: Compared to pyrrolidine (5-membered) or piperidine (6-membered) analogs, the 4-membered azetidine ring lowers lipophilicity (LogD) and reduces steric bulk, allowing for tighter packing in the polar entrance of the S1P1 receptor.[1][2][3]

-

C3-Substitution: The presence of a carboxylic acid (–COOH) or an amino group at the C3 position is critical.[3]

-

Mechanism: This group forms a salt bridge with Arg120 and Glu121 in the receptor's Transmembrane Domain 3 (TM3).[3] This interaction mimics the phosphate headgroup of the endogenous ligand, Sphingosine-1-phosphate (S1P).[1][3]

-

Optimization: An azetidine-3-carboxylic acid is often preferred over the amine to reduce hERG channel liability associated with basic amines.[1][3]

-

The Phenylpyridine Core (The "Switch")

Replacing a standard biphenyl core with a phenylpyridine moiety is a definitive medicinal chemistry tactic to improve drug-likeness.[3]

-

Solubility & LogD: The pyridine nitrogen introduces polarity, lowering the cLogP by approximately 1.0–1.5 units compared to a biphenyl system. This improves solubility and reduces non-specific protein binding.[3]

-

Metabolic Stability: The pyridine ring is electron-deficient, making it resistant to oxidative metabolism by Cytochrome P450 enzymes (CYPs).[3] Placing the nitrogen at the 2-position (relative to the phenyl link) often blocks metabolic "hotspots."[3]

-

Biaryl Twist: The steric interaction between the pyridine nitrogen and the ortho-protons of the adjacent phenyl ring influences the torsion angle.[3] A twisted conformation is often required to fit the curved hydrophobic tunnel of S1P1.

The Lipophilic Tail

The tail region occupies a deep hydrophobic pocket lined by TM3, TM5, and TM7 residues (e.g., Phe125, Leu272).

-

Selectivity (S1P1 vs. S1P3): Bulky, rigid substituents (e.g., 3-trifluoromethyl, 4-isopropoxy, or isoxazole rings) in the tail region can enhance selectivity for S1P1 over S1P3. This is crucial because S1P3 agonism is linked to bradycardia (heart rate reduction) side effects.

Quantitative SAR Summary

| Structural Modification | Effect on S1P1 Potency (IC50) | Effect on PK / Stability |

| Azetidine-3-COOH | High (< 10 nM) | High solubility; Zwitterionic |

| Azetidine-3-H (Unsub) | Loss of activity (> 1000 nM) | N/A |

| Phenyl-Pyridine Core | High (< 10 nM) | Improved t1/2; Lower LogD |

| Biphenyl Core | High (< 10 nM) | Poor solubility; High CYP clearance |

| Tail: -CF3 (meta) | Increased Potency | Metabolic block; Lipophilicity increase |

Experimental Protocols

Synthesis of Azetidinyl-Phenylpyridines

The most robust synthetic route utilizes a convergent strategy: constructing the biaryl core via Suzuki coupling, followed by attachment of the azetidine headgroup via reductive amination.

Workflow Diagram:

Figure 2: Convergent synthesis workflow.[1]

Detailed Protocol (Step 3 - Reductive Amination):

-

Reagents: Biaryl aldehyde intermediate (1.0 eq), Azetidine-3-carboxylic acid (1.2 eq), Sodium triacetoxyborohydride (STAB, 2.0 eq), Acetic acid (catalytic).[3]

-

Procedure:

-

Dissolve the biaryl aldehyde in a 1:1 mixture of DCM/MeOH.[3]

-

Add Azetidine-3-carboxylic acid and stir for 30 minutes at Room Temperature (RT) to allow imine formation.

-

Cool to 0°C and add STAB portion-wise.

-

Allow to warm to RT and stir for 12 hours.

-

Quench: Add saturated NaHCO3 solution.

-

Purification: Since the product is zwitterionic, use Preparative HPLC (C18 column) with a water/acetonitrile gradient (containing 0.1% Formic Acid).

-

GTPγS Binding Assay (Functional Potency)

To verify agonist activity, measure the activation of the G-protein (Gi) complex.

-

Membrane Prep: Use CHO cells overexpressing human S1P1 receptor.[3]

-

Incubation: Incubate membranes (10 µ g/well ) with test compound and [35S]GTPγS (0.1 nM) in assay buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, 10 µM GDP) for 45 minutes at 30°C.

-

Filtration: Harvest membranes onto GF/B filter plates using a cell harvester.

-

Quantification: Measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate EC50 using a 4-parameter logistic fit.

References

-

Discovery of Potent S1P1 Agonists (Azetidine Series)

-

S1P1 Receptor Structural Biology

-

General S1P1 Agonist SAR (Propionic Acids)

-

Azetidine Synthesis Methodologies

- Title: Recent Advances in the Synthesis and Reactivity of Azetidines

- Source: Chemical Society Reviews (2021)

-

URL:[Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. 1355248-05-3|1-(4-Formylphenyl)azetidine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 3. 1-Benzylazetidine-3-carboxylic acid | C11H13NO2 | CID 3161318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Discovery of a Potent, S1P3-Sparing Benzothiazole Agonist of Sphingosine-1-Phosphate Receptor 1 (S1P1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural insights into sphingosine-1-phosphate receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. SAR studies of 3-arylpropionic acids as potent and selective agonists of sphingosine-1-phosphate receptor-1 (S1P1) with enhanced pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3-Azetidinyl)-6-phenylpyridine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Azetidinyl)-6-phenylpyridine, a heterocyclic compound of significant interest in medicinal chemistry. By combining the pharmacologically privileged 2-phenylpyridine scaffold with the synthetically valuable azetidine moiety, this molecule represents a promising platform for the development of novel therapeutic agents. This document details the key identifiers, physicochemical properties, proposed synthetic pathways, and analytical characterization of 2-(3-Azetidinyl)-6-phenylpyridine. Furthermore, it explores the rationale behind its design, drawing from the established benefits of its constituent parts, and discusses its potential applications in drug discovery, particularly in the fields of oncology, neuroscience, and infectious diseases.

Introduction: A Molecule of Strategic Design

The convergence of a 2-phenylpyridine core and an azetidine substituent in 2-(3-Azetidinyl)-6-phenylpyridine is a deliberate strategy in modern medicinal chemistry. The 2-phenylpyridine framework is a well-established "privileged scaffold," known to interact with a multitude of biological targets, leading to a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1]

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable functional group in drug design.[2] Its incorporation into a molecule can confer a range of benefits, including improved metabolic stability, enhanced solubility, and reduced lipophilicity.[3] The strained nature of the azetidine ring also provides a unique three-dimensional geometry that can facilitate favorable interactions with protein binding sites.[3][4] The strategic incorporation of an azetidine moiety is a recognized approach to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2]

This guide will delve into the technical aspects of 2-(3-Azetidinyl)-6-phenylpyridine, providing a foundational resource for researchers engaged in its synthesis, characterization, and exploration of its therapeutic potential.

Core Identifiers and Physicochemical Properties

A clear identification of a chemical entity is paramount for research and development. The following table summarizes the key identifiers for 2-(3-Azetidinyl)-6-phenylpyridine and its common salt forms.

| Identifier | Value | Source |

| Chemical Name | 2-(Azetidin-3-yl)-6-phenylpyridine | N/A |

| CAS Number (Free Base) | 687993-73-3 | N/A |

| CAS Number (HCl salt) | Not Available | N/A |

| CAS Number (di-HCl salt) | 206446-45-9 | N/A |

| Molecular Formula | C₁₄H₁₄N₂ | N/A |

| Molecular Weight | 210.28 g/mol | N/A |

| InChI Key (di-HCl salt) | PDMZUWJDEZQVHU-UHFFFAOYSA-N | |

| SMILES (Free Base) | C1C(NC1)C2=CC=CC(=N2)C3=CC=CC=C3 | N/A |

Predicted physicochemical properties suggest that 2-(3-Azetidinyl)-6-phenylpyridine possesses drug-like characteristics, making it an attractive candidate for further investigation.

Synthesis and Manufacturing

While a specific, dedicated synthetic protocol for 2-(3-Azetidinyl)-6-phenylpyridine is not extensively documented in peer-reviewed literature, a highly plausible and efficient synthetic strategy can be devised based on established methodologies for the synthesis of its core components. The most logical approach involves a convergent synthesis, culminating in a palladium-catalyzed cross-coupling reaction.

Retrosynthetic Analysis

A retrosynthetic analysis points towards two primary precursors: a 2-halo-6-phenylpyridine and a suitably protected 3-azetidinyl organometallic reagent, or vice versa. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of C-C bonds between aryl and heteroaryl systems and is the recommended approach.

Caption: Retrosynthetic analysis of 2-(3-Azetidinyl)-6-phenylpyridine.

Proposed Synthetic Workflow

The proposed synthesis can be broken down into three main stages: synthesis of the 2-bromo-6-phenylpyridine core, preparation of the protected azetidine boronic acid derivative, and the final Suzuki-Miyaura coupling followed by deprotection.

Caption: Proposed synthetic workflow for 2-(3-Azetidinyl)-6-phenylpyridine.

Detailed Experimental Protocols (Proposed)

This procedure is based on established Suzuki-Miyaura coupling protocols for the synthesis of substituted phenylpyridines.

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 2,6-dibromopyridine (1.0 eq.), phenylboronic acid (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 eq.).

-

Solvent Addition: Add a suitable solvent system, such as a 3:1 mixture of toluene and ethanol.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and perform an aqueous work-up. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-bromo-6-phenylpyridine.

This protocol is based on the Miyaura borylation of halo-azetidines.

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine N-Boc-3-iodoazetidine (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq.), and a base like potassium acetate (3.0 eq.).

-

Solvent Addition: Add a dry, degassed solvent such as 1,4-dioxane.

-

Reaction Execution: Heat the mixture (typically to 80 °C) for several hours, monitoring by GC-MS or LC-MS.

-

Work-up and Purification: After completion, cool the reaction, filter through a pad of celite, and concentrate the filtrate. The residue can be purified by column chromatography to afford the desired boronic ester.

-

Coupling Reaction: Following a similar procedure to Protocol 3.3.1, couple 2-bromo-6-phenylpyridine (1.0 eq.) with N-Boc-3-(pinacolatoboryl)azetidine (1.2 eq.) using a suitable palladium catalyst and base.

-

Purification of Intermediate: After work-up, purify the crude product by column chromatography to obtain N-Boc-2-(3-azetidinyl)-6-phenylpyridine.

-

Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane or 1,4-dioxane) and treat with a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane at room temperature.

-

Final Isolation: Monitor the reaction until completion. Remove the solvent and excess acid under reduced pressure. The resulting salt can be neutralized with a base and extracted to yield the free base, or the salt can be precipitated and collected.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 2-(3-Azetidinyl)-6-phenylpyridine. The following techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the phenyl and pyridine protons in the aromatic region, as well as signals for the azetidine ring protons in the aliphatic region.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the molecule. The fragmentation pattern can provide further structural information.

-

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are vital for assessing the purity of the final compound and for monitoring reaction progress.

Potential Applications in Drug Discovery

The unique structural combination of 2-(3-Azetidinyl)-6-phenylpyridine makes it a compelling candidate for investigation in several therapeutic areas.

Rationale for Therapeutic Targeting

The azetidine moiety is known to improve key drug-like properties.[3] Its rigid, three-dimensional structure can lead to enhanced binding affinity and selectivity for target proteins. Furthermore, the nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor or be protonated, influencing the molecule's solubility and interaction with biological targets.

The phenylpyridine scaffold is a versatile pharmacophore. Derivatives have been reported to exhibit a wide range of biological activities, including but not limited to:

-

Anticancer Activity: Through mechanisms such as the inhibition of tubulin polymerization or modulation of kinase activity.[1]

-

Neurological Activity: Certain azetidinyl-pyridines have shown high affinity and selectivity for nicotinic acetylcholine receptors (nAChRs), suggesting potential applications in treating neurological and psychiatric disorders.[6]

-

Antibacterial Activity: The incorporation of azetidinyl groups into quinolone scaffolds has led to potent antibacterial agents.[7]

Proposed In-Vitro and In-Vivo Evaluation Workflow

A systematic evaluation of the biological activity of 2-(3-Azetidinyl)-6-phenylpyridine would involve a tiered approach.

Caption: Workflow for the biological evaluation of 2-(3-Azetidinyl)-6-phenylpyridine.

Conclusion and Future Outlook

2-(3-Azetidinyl)-6-phenylpyridine is a strategically designed molecule that holds considerable promise for drug discovery. Its synthesis, while not explicitly detailed in the literature, is readily achievable through modern synthetic methodologies such as the Suzuki-Miyaura cross-coupling. The combination of the pharmacologically active phenylpyridine scaffold and the property-enhancing azetidine moiety makes it a prime candidate for screening in a wide range of therapeutic areas.

Future research should focus on the development and optimization of a scalable synthetic route, as well as a comprehensive evaluation of its biological activities. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this and related azetidinyl-pyridine derivatives.

References

-

Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. Available at: [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). ResearchGate. Available at: [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online. Available at: [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 6). PubMed. Available at: [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. (2025). ChemRxiv. Available at: [Link]

-

Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. University of Bari Aldo Moro. Available at: [Link]

-

Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2). Tikrit Journal of Pure Science. Available at: [Link]

-

7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships. (1993, April 2). PubMed. Available at: [Link]

-

Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2024, August 16). MDPI. Available at: [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023, January 21). MDPI. Available at: [Link]

-

Chemistry and pharmacological characterization of novel nitrogen analogues of AMOP-H-OH (Sazetidine-A, 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-nicotinic acetylcholine receptor-selective partial agonists. (2010, October 14). PubMed. Available at: [Link]

- WO2000063168A1 - Synthesis of azetidine derivatives. Google Patents.

-

azetidine. Organic Syntheses. Available at: [Link]

-

Preparation of 2‐substituted azetidines via C−H arylation. (2024). ResearchGate. Available at: [Link]

-

Synthesis of novel pyridine containing azetidinone derivatives as a potential anti tubercular activity. Academia.edu. Available at: [Link]

-

Azetidine. NIST WebBook. Available at: [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing. Available at: [Link]

-

PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011, October 25). LOCKSS. Available at: [Link]

-

2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. (2023, February 6). MDPI. Available at: [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023, January 21). PMC. Available at: [Link]

-

Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines. (2024, January 31). RSC Publishing. Available at: [Link]

-

SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW. (2014, December 8). ResearchGate. Available at: [Link]

-

View of Synthesis, Characterization of Some New 2-Azetidinone Derivatives. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

-

Synthesis and characterization of some Azetidines derivatives. College of Science Repository. Available at: [Link]

-

Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021, November 8). PMC. Available at: [Link]

-

Pyridine, 2-phenyl. Organic Syntheses. Available at: [Link]

Sources

- 1. (PDF) Synthesis of novel pyridine containing azetidinone derivatives as a potential anti tubercular activity [academia.edu]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Chemistry and pharmacological characterization of novel nitrogen analogues of AMOP-H-OH (Sazetidine-A, 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol) as α4β2-nicotinic acetylcholine receptor-selective partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Interaction: A Technical Guide to Pharmacophore Modeling of Phenylpyridine Derivatives

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery, understanding the precise molecular interactions that drive therapeutic efficacy is paramount. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the powerful computational technique of pharmacophore modeling, with a specific focus on its application to phenylpyridine derivatives. This class of compounds, recognized as a "privileged scaffold" in medicinal chemistry, has demonstrated significant potential across a spectrum of diseases, including cancer and inflammatory disorders. This document will serve as an in-depth resource, elucidating the principles, methodologies, and practical applications of pharmacophore modeling to accelerate the rational design of novel phenylpyridine-based therapeutics.

Introduction: Deciphering the Language of Molecular Recognition

At its core, pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that translates the complex, three-dimensional language of molecular interactions into a simplified, yet powerful, abstract representation. A pharmacophore is not a real molecule or a collection of atoms, but rather an ensemble of steric and electronic features that are essential for optimal molecular recognition at a biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. By identifying this crucial constellation of features, researchers can efficiently screen vast virtual libraries for novel compounds that possess the desired interaction profile, thereby streamlining the hit-to-lead and lead optimization phases of drug discovery.

Phenylpyridine derivatives have garnered significant attention due to their versatile chemical nature and broad range of biological activities. Their therapeutic potential is often linked to their ability to interact with key biological targets such as protein kinases and tubulin. Understanding the specific pharmacophoric features that govern these interactions is critical for designing next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Methodological Pillars: Ligand-Based vs. Structure-Based Approaches

The strategy for developing a pharmacophore model is primarily dictated by the available structural information of the biological target. This leads to two principal methodological pillars: ligand-based and structure-based pharmacophore modeling.

Ligand-Based Pharmacophore Modeling: Learning from the Actives

When the three-dimensional structure of the target protein is unknown, a ligand-based approach is employed. This methodology leverages the chemical information from a set of known active compounds to deduce a common set of pharmacophoric features responsible for their biological activity. The underlying assumption is that these molecules share a common binding mode and therefore a common set of essential interactions with the target.

The process typically involves the following key steps:

-

Dataset Preparation: A diverse set of active phenylpyridine derivatives with a range of biological potencies is compiled. It is also beneficial to include inactive compounds to help refine the model and reduce the likelihood of false positives.

-

Conformational Analysis: For each molecule in the training set, a range of low-energy 3D conformations is generated to explore the possible shapes the molecule can adopt.

-

Feature Identification and Alignment: Pharmacophoric features are identified for each conformer. The molecules are then aligned or superimposed in 3D space to identify the common features and their spatial arrangement.

-

Model Generation and Validation: A pharmacophore hypothesis is generated based on the common features. This model is then rigorously validated to assess its ability to distinguish between active and inactive compounds.

Structure-Based Pharmacophore Modeling: Blueprint from the Binding Site

In contrast, when the 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available, a structure-based approach can be utilized. This method directly analyzes the binding site of the target to identify the key interaction points. The resulting pharmacophore model represents the complementary features a ligand must possess to bind effectively.

The key steps in structure-based modeling include:

-

Target Preparation: The 3D structure of the protein is prepared, which may involve adding hydrogen atoms, assigning protonation states, and defining the binding pocket.

-

Interaction Mapping: The binding site is analyzed to identify key interaction points, such as hydrogen bond donors/acceptors from amino acid residues and hydrophobic pockets.

-

Pharmacophore Feature Generation: Based on the interaction map, a set of pharmacophoric features is generated that represents the essential binding interactions.

-

Model Refinement and Validation: The generated model is refined and validated, often by assessing its ability to correctly identify the binding mode of known ligands.

The Phenylpyridine Pharmacophore: A Case Study Perspective

The therapeutic potential of phenylpyridine derivatives spans multiple disease areas, with their mechanism of action often tied to the inhibition of specific enzymes or the disruption of cellular processes. For example, certain 3-phenylpyridine derivatives have been investigated as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. Others have shown promise as anticancer agents by inhibiting tubulin polymerization.

Let's consider a hypothetical scenario of developing a pharmacophore model for a series of 3-phenylpyridine derivatives targeting a protein kinase.

Table 1: Hypothetical Bioactivity Data for a Series of Phenylpyridine Kinase Inhibitors

| Compound ID | Phenylpyridine Core | R1-Group | R2-Group | IC50 (nM) |

| PPY-001 | 3-Phenylpyridine | -H | -NH2 | 50 |

| PPY-002 | 3-Phenylpyridine | -OCH3 | -NH2 | 25 |

| PPY-003 | 3-Phenylpyridine | -Cl | -NH2 | 75 |

| PPY-004 | 3-Phenylpyridine | -OCH3 | -H | 500 |

| PPY-005 | 2-Phenylpyridine | -OCH3 | -NH2 | >1000 |

From this data, a medicinal chemist might hypothesize that the 3-phenylpyridine scaffold is crucial, the amino group at the R2 position is a key hydrogen bond donor, and a methoxy group at the R1 position enhances potency, possibly through a hydrophobic interaction. A ligand-based pharmacophore model would aim to capture these features in a 3D arrangement.

Experimental Protocols and Workflows

The generation and validation of a robust pharmacophore model is an iterative and multi-step process. Below are detailed workflows for both ligand-based and structure-based approaches.

Ligand-Based Pharmacophore Modeling Workflow

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Protocol: Ligand-Based Model Generation using PHASE

-

Dataset Preparation:

-

Compile a training set of at least 15-20 diverse phenylpyridine derivatives with known biological activities (e.g., IC50 values).

-

Include a set of known inactive compounds if available.

-

Prepare a separate test set of active and inactive compounds for external validation.

-

-

Conformational Generation:

-

Generate a set of low-energy conformers for each molecule in the training and test sets.

-

-

Pharmacophore Site Definition:

-

Define the types of pharmacophoric features to be considered (e.g., hydrogen bond acceptor, hydrogen bond donor, hydrophobic, aromatic ring).

-

-

Common Pharmacophore Hypotheses Generation:

-

Identify common pharmacophore hypotheses among the active compounds.

-

Score and rank the generated hypotheses based on their ability to align the active molecules.

-

-

3D-QSAR Model Building:

-

Develop a 3D-Quantitative Structure-Activity Relationship (QSAR) model using the best-ranked pharmacophore hypothesis. This will correlate the 3D features with the biological activity.

-

-

Model Validation:

-

Internal Validation: Use the training set to assess the predictive power of the model (e.g., leave-one-out cross-validation).

-

External Validation: Use the independent test set to evaluate the model's ability to predict the activity of new compounds.

-

Structure-Based Pharmacophore Modeling Workflow

Application Note: Precision Synthesis of 2-(3-Azetidinyl)-6-phenylpyridine via Suzuki-Miyaura Coupling

Executive Summary

The synthesis of 2-(3-azetidinyl)-6-phenylpyridine represents a classic challenge in medicinal chemistry: constructing a sterically demanding 2,6-disubstituted pyridine scaffold while preserving a sensitive saturated heterocycle (azetidine). This scaffold is increasingly relevant in the design of S1P1 receptor modulators and kinase inhibitors, where the azetidine ring serves as a rigid, metabolic-stable surrogate for piperidine or pyrrolidine.

This Application Note details a robust protocol for the Suzuki-Miyaura cross-coupling of phenylboronic acid with a 2-halo-6-azetidinylpyridine precursor. Unlike standard biaryl couplings, this reaction requires careful modulation of steric parameters and catalyst ligation to prevent protodeboronation and ensure high turnover frequencies (TOF) despite the coordinating nature of the pyridine nitrogen.

Retrosynthetic Strategy & Logic

To maximize yield and minimize side reactions (such as azetidine ring opening or bis-coupling), a convergent strategy is employed.

-

Disconnection: The C2–Phenyl bond is formed last. This is strategic because the sp²–sp² Suzuki coupling is generally more robust and tolerant of functional groups than the sp²–sp³ Negishi coupling required to install the azetidine.

-

Precursor Selection: We utilize 2-bromo-6-(1-(tert-butoxycarbonyl)azetidin-3-yl)pyridine as the electrophile. The N-Boc protection is critical to prevent the azetidine secondary amine from poisoning the Palladium catalyst or participating in competitive Buchwald-Hartwig amination.

Pathway Visualization

The following diagram illustrates the synthetic logic and process flow.

Figure 1: Strategic workflow for the synthesis of 2-(3-Azetidinyl)-6-phenylpyridine. The Suzuki coupling (highlighted) is the critical convergent step.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials & Reagents[1][2][3]

-

Electrophile: 2-Bromo-6-(1-Boc-azetidin-3-yl)pyridine (1.0 equiv)

-

Nucleophile: Phenylboronic acid (1.2 – 1.5 equiv)

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂[1]·CH₂Cl₂) (3–5 mol%)

-

Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution

-

Solvent: 1,4-Dioxane (Anhydrous)

-

Inert Gas: Argon or Nitrogen (High Purity)

Mechanistic Insight: Why Pd(dppf)Cl₂?

While newer generation catalysts like XPhos-Pd-G3 are excellent for sterically hindered chlorides, Pd(dppf)Cl₂ remains the "workhorse" for heteroaryl bromides. The large bite angle of the dppf ligand (99°) facilitates the reductive elimination step, which is often the rate-determining step in sterically crowded 2,6-disubstituted pyridines. Furthermore, it is less susceptible to inhibition by the pyridine nitrogen than monodentate phosphine systems [1].

Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

-

Oven-dry a 50 mL round-bottom flask or a microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon.

-

Charge the flask with 2-Bromo-6-(1-Boc-azetidin-3-yl)pyridine (1.0 mmol, 311 mg) and Phenylboronic acid (1.3 mmol, 158 mg).

-

Add Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 mmol, 41 mg). Note: Add the catalyst last if using a glovebox is not possible, to minimize air exposure.

-

Seal the vessel with a rubber septum and purge with Argon for 5 minutes.

Step 2: Solvent & Base Addition [3]

-

Add anhydrous 1,4-Dioxane (8.0 mL) via syringe.

-

Degas the solution by bubbling Argon through the liquid for 10 minutes. Critical: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.

-

Add degassed 2.0 M aq. K₂CO₃ (2.0 mL, 4.0 mmol) via syringe. The mixture will turn biphasic.

Step 3: Reaction

-

Place the reaction vessel in a pre-heated oil bath at 85°C .

-

Stir vigorously (800 RPM) to ensure efficient mixing of the biphasic system.

-

Monitor reaction progress by LC-MS or TLC (50% EtOAc/Hexanes) after 2 hours.

-

Target: Disappearance of the bromide starting material (Rt ~ X min) and appearance of the product (Rt ~ Y min, M+H = 311.4 for Boc-protected).

-

Typical Time: 3–6 hours.[1]

-

Step 4: Workup & Purification [4]

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (30 mL) and Water (20 mL).

-

Separate the layers.[4][5][6] Extract the aqueous layer with Ethyl Acetate (2 x 20 mL).

-

Combine organic layers and wash with Brine (30 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Flash Column Chromatography (SiO₂).

-

Gradient: 0% → 40% Ethyl Acetate in Hexanes.

-

Yield Expectation: 75–85% as a white/off-white solid.

-

Deprotection Protocol (Boc Removal)

The Suzuki product is the N-Boc protected intermediate. To obtain the final target, acid-mediated deprotection is required.

-

Dissolve the Suzuki product (0.5 mmol) in Dichloromethane (DCM) (4 mL).

-

Cool to 0°C in an ice bath.

-

Add Trifluoroacetic Acid (TFA) (1 mL) dropwise.

-

Allow to warm to room temperature and stir for 1 hour.

-

Quench: Slowly pour into saturated aqueous NaHCO₃ (Caution: Gas evolution).

-

Extraction: Extract with DCM (3 x 10 mL) or Chloroform/Isopropanol (3:1) if the free amine is highly polar.

-

Drying: Dry over Na₂SO₄ and concentrate.

-

Final Form: The product is often isolated as a TFA salt or converted to the HCl salt for stability.

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and scientifically grounded solutions tailored to this specific scaffold.

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by Pyridine N | Switch to XPhos Pd G3 (2–5 mol%) or Pd(OAc)₂/SPhos . These bulky, electron-rich ligands prevent N-coordination [2]. |

| Protodeboronation | Hydrolysis of Phenylboronic acid | Use Phenylboronic acid pinacol ester (more stable) or switch base to K₃PO₄ (anhydrous conditions in Toluene). |

| Homocoupling (Ph-Ph) | Presence of Oxygen | Increase degassing time (sparge >15 min) or use freeze-pump-thaw cycles. |

| Boc Cleavage during Suzuki | Thermal/Basic instability | Lower temperature to 60°C and extend time; switch base to Na₂CO₃ (milder). |

Comparative Data: Catalyst Screening

Based on internal optimization for 2,6-disubstituted pyridines.

| Catalyst System | Solvent/Base | Temp | Yield (Isolated) | Notes |

| Pd(dppf)Cl₂ | Dioxane/K₂CO₃ | 85°C | 82% | Recommended. Robust, cost-effective. |

| Pd(PPh₃)₄ | Toluene/Na₂CO₃ | 100°C | 55% | Slower oxidative addition; rapid catalyst death. |

| XPhos Pd G3 | THF/K₃PO₄ | 60°C | 88% | High performance, but more expensive. |

Process Flow Diagram (Workup)

Figure 2: Standardized workup procedure to maximize recovery of the Boc-protected intermediate.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Lutz, M. R., et al. (2017). Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates. Journal of Organic Chemistry, 82(24), 13333–13341. Link

-

BenchChem. (2025).[4] Application Notes: Suzuki Coupling of 2-bromo-N-Boc-imidazole.[3] Link

Sources

- 1. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

High-Purity Synthesis and Formulation of 2-(3-Azetidinyl)-6-phenylpyridine

Application Note: AN-CHEM-2025-04

Audience: Medicinal Chemists, Assay Biologists, and DMPK Scientists. Scope: Chemical synthesis, purification, salt exchange, and biological formulation.

Executive Summary & Strategic Rationale

The 2-(3-azetidinyl)-6-phenylpyridine scaffold represents a privileged pharmacophore in modern drug discovery, particularly in the development of S1P1 receptor modulators (e.g., Siponimod analogs) and kinase inhibitors. The strained azetidine ring offers unique physicochemical properties, lowering logD compared to piperidines while maintaining basicity.

However, the preparation of this molecule for biological assay presents two distinct challenges:

-

Synthetic Regiocontrol: Installing the sp³-hybridized azetidine ring onto the electron-deficient pyridine core without ring opening or beta-hydride elimination.

-

Biological Compatibility: Removing cytotoxic trifluoroacetate (TFA) counterions generated during deprotection, which can cause false positives in cellular assays.

This guide details a validated, two-stage cross-coupling protocol (Suzuki-Miyaura followed by Negishi) and a mandatory salt-exchange workflow to ensure assay reliability.

Retrosynthetic Analysis & Workflow

The most robust route avoids the instability of 3-azetidinylboronic acids by utilizing Negishi cross-coupling with organozinc reagents. The 6-phenyl substituent is installed first via Suzuki coupling to leverage the high reactivity of the 2,6-dibromopyridine precursor.

Caption: Retrosynthetic logic prioritizing the installation of the robust aryl group before the sensitive azetidine moiety.

Chemical Synthesis Protocol

Step 1: Preparation of 2-Bromo-6-phenylpyridine (Suzuki Coupling)

Objective: Monoselective arylation of 2,6-dibromopyridine.

Reagents:

-

2,6-Dibromopyridine (1.0 equiv)

-

Phenylboronic acid (1.05 equiv)

-

Pd(PPh₃)₄ (5 mol%)[1]

-

Na₂CO₃ (2.0 M aqueous, 2.0 equiv)

-

Solvent: Toluene/Ethanol (4:1 v/v)

Procedure:

-

Charge a reaction vessel with 2,6-dibromopyridine and Pd(PPh₃)₄ under nitrogen.

-

Add degassed Toluene/Ethanol and stir for 10 min.

-

Add phenylboronic acid and aqueous Na₂CO₃.

-

Heat to 90°C for 12 hours . (Note: Statistical mixture of mono- and bis-arylated products may form; limiting boronic acid to 1.05 equiv maximizes mono-product).

-

Workup: Cool, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[2]

-

Purification: Flash chromatography (Hexanes/EtOAc gradient). The mono-arylated product elutes after the starting material but before the bis-phenyl byproduct.

Step 2: Introduction of the Azetidine Ring (Negishi Coupling)

Objective: sp²-sp³ coupling using the "Jackson Reagent" to avoid beta-hydride elimination.

Reagents:

-

2-Bromo-6-phenylpyridine (from Step 1)

-

1-(tert-Butoxycarbonyl)-3-iodoazetidine (Precursor for Zn reagent)

-

Zinc dust (activated)

-

CPhos-Pd-G3 or Pd(OAc)₂/CPhos (Catalyst system)

-

Solvent: Dry THF/DMA

Procedure:

-

Zinc Reagent Prep: Activate Zinc dust with 1,2-dibromoethane and TMSCl in THF. Add 1-Boc-3-iodoazetidine slowly at room temperature. Stir 1h to form (1-(tert-butoxycarbonyl)azetidin-3-yl)zinc iodide (0.5 M solution).

-

Coupling: In a separate flask, dissolve 2-bromo-6-phenylpyridine (1.0 equiv) and Pd catalyst (2-5 mol%) in THF.

-

Add the organozinc solution (1.5 equiv) dropwise.[3]

-

Stir at 60°C for 4-6 hours .

-

Quench: Cool and quench with saturated NH₄Cl.

-

Purification: Silica gel chromatography. The Boc-protected product is stable.

Step 3: Deprotection and Salt Exchange (Critical for Bio-Assay)

Objective: Removal of Boc group and conversion to the bio-compatible HCl salt.

Reagents:

-

4M HCl in Dioxane (Anhydrous)

-

Dichloromethane (DCM)

-

Diethyl Ether (for precipitation)

Procedure:

-

Dissolve the Boc-intermediate in minimal DCM.

-

Add 4M HCl in Dioxane (10 equiv) at 0°C. Warm to RT and stir for 2 hours.

-

Observation: A white precipitate (the HCl salt) should form.

-

Concentrate the solvent to remove excess HCl.

-

Trituration: Add cold Diethyl Ether to the residue, sonicate, and filter.

-

Drying: Dry under high vacuum for 24 hours to remove trace dioxane.

Biological Assay Formulation

The "Hidden" Variable: Counterion Toxicity

Many synthetic protocols use Trifluoroacetic Acid (TFA) for deprotection.[4] Do not use TFA salts for sensitive cellular assays. TFA is cytotoxic and can acidify culture media uncontrollably. The HCl salt prepared above is preferred.

Solubility Profile

| Solvent | Solubility (HCl Salt) | Usage Note |

| DMSO | > 50 mM | Preferred stock solvent. |

| Water | > 20 mM | Good for aqueous dilution steps. |

| Ethanol | Moderate | Not recommended for cell culture. |

| PBS | < 5 mM | Risk of "salting out" at high concentrations. |

Assay Preparation Workflow

Caption: Serial dilution strategy to prevent compound precipitation and DMSO toxicity.

Protocol:

-

Stock Solution: Prepare a 10 mM stock in sterile, anhydrous DMSO. Aliquot into small volumes (e.g., 20 µL) to avoid freeze-thaw cycles. Store at -20°C.

-

Dilution: Do not add DMSO stock directly to the cell plate. Prepare an intermediate dilution (e.g., 100 µM in culture media) first.

-

Final Concentration: Transfer from the intermediate plate to the assay plate. Ensure final DMSO concentration is < 0.5% (v/v).

Quality Control & Validation

Before biological testing, the compound must meet these criteria:

-

Purity: >95% by HPLC (254 nm).

-

Identity: ¹H NMR must show the disappearance of the Boc singlet (approx. 1.4 ppm) and the presence of the azetidine protons (multiplets at 4.0–4.5 ppm).

-

Endotoxin: If using in primary cells or in vivo, perform a LAL (Limulus Amebocyte Lysate) assay. Synthetic compounds can be contaminated with endotoxins from water/glassware.

References

-

Negishi Coupling for Azetidines (The "Jackson Reagent"): Jackson, R. F. W., et al. "Preparation of enantiomerically pure alpha-amino acid derivatives using organozinc chemistry." Journal of Organic Chemistry, 1992, 57(12), 3397–3404. Note: Establishes the stability and reactivity of Boc-azetidinyl zinc reagents.

-

Suzuki Coupling of Phenylpyridines: Duncton, M. A. J. "Minireview: 2-Phenylpyridine." MedChemComm, 2011. Note: Reviews the synthesis of 2-phenylpyridine scaffolds.

-

TFA vs. HCl Salts in Bioassays: Cornish, J., et al. "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes." American Journal of Physiology-Endocrinology and Metabolism, 1999. Note: Critical reference for why salt exchange is mandatory.

-

Negishi Coupling on Heterocycles: Luzung, M. R., et al. "Room temperature Negishi cross-coupling of heteroaryl halides with organozinc reagents." Journal of the American Chemical Society, 2007. Note: Validates the catalytic conditions (Pd/CPhos or XPhos) used in Step 2.

Sources

Radiolabeling 2-(3-Azetidinyl)-6-phenylpyridine for PET imaging

Application Note: Radiosynthesis of [ F]2-(3-Azetidinyl)-6-phenylpyridine for PET Imaging

Introduction & Scientific Rationale

The molecule 2-(3-Azetidinyl)-6-phenylpyridine represents a class of "pyridyl ether" or "pyridyl-azetidine" ligands. The azetidinyl amine provides the cationic center essential for binding to the nAChR agonist site, while the phenyl-pyridine biaryl system enhances lipophilicity and

Mechanistic Basis for Radiolabeling

-

Target:

Nicotinic Acetylcholine Receptor.[1][2][3] -

Isotope Choice:

F (Half-life: 109.7 min) is preferred over -

Labeling Position: The most metabolically stable and synthetically accessible position is typically on the pyridine ring (e.g., at the 5-position) or the phenyl ring (para-position).

-

Protocol Focus: This guide details the synthesis of 5-[

F]fluoro-2-(3-azetidinyl)-6-phenylpyridine using a nitro-precursor. This strategy mimics the robust radiosynthesis of [

-

Chemical Strategy & Precursor Requirements

To achieve high Radiochemical Yield (RCY) and Specific Activity (

The Precursor: tert-butyl 3-(5-nitro-6-phenylpyridin-2-yl)azetidine-1-carboxylate

-

Leaving Group: The Nitro (-NO

) group at the 5-position of the pyridine ring is activated for nucleophilic attack by the electron-deficient nature of the pyridine nitrogen and the phenyl ring. -

Protecting Group: The azetidine amine is protected with Boc (tert-butyloxycarbonyl) to prevent side reactions with [

F]fluoride and to increase the solubility of the precursor in aprotic solvents. -

Reaction Pathway:

-

Fluorination: Displacement of the nitro group by [

-

Deprotection: Acidic hydrolysis of the Boc group.

-

Neutralization & Purification: HPLC isolation of the free base.

-

Fluorination: Displacement of the nitro group by [

Reaction Scheme (Graphviz)

Caption: Workflow for the 2-step radiosynthesis: Nucleophilic fluorination followed by acidic deprotection.

Detailed Experimental Protocol

Materials & Reagents[1][4][5][6][7][8][9][10][11][12][13][14]

-

Isotope: [

F]Fluoride in H -

Phase Transfer Catalyst: Kryptofix 2.2.2 (K

) / Potassium Carbonate (K -

Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF.

-

Acid: 1N HCl or 4N HCl in dioxane.

-

Precursor: tert-butyl 3-(5-nitro-6-phenylpyridin-2-yl)azetidine-1-carboxylate (>95% purity).

Step-by-Step Methodology

Step 1: Preparation of [

F]Fluoride Complex

-

Trapping: Pass the aqueous [

F]fluoride solution through a pre-conditioned QMA Light Sep-Pak carbonate cartridge to trap the fluoride. -

Elution: Elute the fluoride into the reaction vessel using a solution of Kryptofix 2.2.2 (15 mg) and K

CO -

Drying: Evaporate the solvent at 100°C under a stream of helium/nitrogen and vacuum. Add 1 mL anhydrous MeCN and repeat drying (azeotropic distillation) twice to ensure the removal of all water. Critical: Residual water severely hampers the

reaction.

Step 2: Nucleophilic Fluorination (

)

-

Precursor Addition: Dissolve 2–4 mg of the Nitro-precursor in 0.6 mL anhydrous DMSO .

-

Reaction: Add the precursor solution to the dried [

F]KF/K -

Heating: Seal the vessel and heat at 130°C for 15–20 minutes .

-

Note: Higher temperatures (up to 150°C) may increase yield but risk decomposition. 130°C is the optimal balance for nitropyridines.

-

-

Cooling: Cool the reactor to 40°C.

Step 3: Deprotection (Boc Removal)

-

Acid Addition: Add 1 mL of 1N HCl directly to the reaction mixture.

-

Hydrolysis: Heat at 100°C for 5–10 minutes . This quantitatively removes the Boc group.

-

Neutralization: Cool to 40°C and add 1.5 mL of 1N NaOH (or sufficient buffer) to adjust pH to ~7–8 for HPLC injection.

Step 4: Purification & Formulation

-

HPLC Separation: Inject the crude mixture onto a semi-preparative HPLC column.

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna C18, 250 x 10 mm, 5 µm).

-

Mobile Phase: 20% Acetonitrile / 80% Water (0.1% Triethylamine or Ammonium Acetate buffer).

-

Flow Rate: 4–6 mL/min.

-

Detection: UV at 254 nm and Gamma.

-

-

Product Collection: Collect the radioactive peak corresponding to the retention time of the cold standard (typically 12–15 min).

-

Formulation: Dilute the fraction with water, pass through a C18 Sep-Pak , wash with water (to remove organic modifiers), and elute with 1 mL Ethanol . Dilute with 9 mL Saline for injection.

Quality Control (QC) Specifications

The final product must meet strict criteria before release for preclinical or clinical use.

| Parameter | Specification | Method |

| Radiochemical Purity | > 95% | Analytical HPLC |

| Radiochemical Yield | 15–25% (decay corrected) | Dose Calibrator |

| Specific Activity ( | > 1 Ci/µmol (> 37 GBq/µmol) | HPLC (UV mass vs Activity) |

| pH | 4.5 – 8.5 | pH Strip/Meter |

| Residual Solvents | DMSO < 5000 ppm, MeCN < 410 ppm | GC-FID |

| Radionuclidic Identity | Half-life 105–115 min | Dose Calibrator |

| Chemical Identity | Co-elution with standard | HPLC |

Automated Module Flowchart (Graphviz)

This process is typically implemented on modules like the GE TRACERlab FX-FN or IBA Synthera.

Caption: Schematic of the fluid path for automated synthesis of [18F]2-(3-Azetidinyl)-6-phenylpyridine.

Preclinical Validation & Data Interpretation

Binding Affinity ( )

Before PET imaging, the non-radioactive standard 2-(3-Azetidinyl)-6-phenylpyridine must be validated for affinity.

-

Assay: Competition binding against [

H]Epibatidine or [ -

Expected

: < 1.0 nM (High affinity required for specific imaging).

Image Analysis

-

Brain Uptake: Expect high uptake in Thalamus > Cortex > Striatum (consistent with

distribution).[1][3] -

Reference Region: Cerebellum (low

density) is used as the reference tissue for binding potential ( -

Blocking Studies: Pre-treatment with Nicotine (0.5 mg/kg) or unlabeled standard should displace >80% of the signal, confirming specificity.

Troubleshooting Guide

-

Low Yield (<5%):

-

Cause: Incomplete drying of [

F]fluoride. Solution: Check vacuum lines and increase azeotropic drying cycles. -

Cause: Precursor degradation. Solution: Ensure precursor is stored at -20°C under argon.

-

-

High Impurities:

-

Cause: Incomplete deprotection. Solution: Increase acid hydrolysis time or temperature (e.g., 110°C).

-

Cause: Side-products from DMSO heating. Solution: Reduce reaction temperature to 120°C and extend time.

-

References

-

Pich

F]fluoro-A-85380, a high affinity ligand for nicotinic acetylcholine receptors." Journal of Labelled Compounds and Radiopharmaceuticals. Link -

Dolle, F., et al. (2005).

F]Nifene, a new PET ligand for imaging nicotinic -

Horti, A. G., et al. (1998). "Synthesis and biodistribution of [

F]fluoro-A-85380, a radioligand for -

Valette, H., et al. (2003). "Bromine-76 and Fluorine-18 labelled radiopharmaceuticals for imaging neuronal nicotinic receptors."[1] Quarterly Journal of Nuclear Medicine. Link

-

Brown, L. L., et al. (2007).

F]Nifrolidine as a PET tracer for

Sources

- 1. Nicotinic α4β2 receptor imaging agents. Part IV. Synthesis and Biological Evaluation of 3-(2-(S)-3,4-dehydropyrrolinylmethoxy)-5-(3’-18F-Fluoropropyl)pyridine (18F-Nifrolene) using PET - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicotinic alpha4beta2 receptor imaging agents: part II. Synthesis and biological evaluation of 2-[18F]fluoro-3-[2-((S)-3-pyrrolinyl)methoxy]pyridine (18F-nifene) in rodents and imaging by PET in nonhuman primate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Solvent selection for azetidinyl pyridine solubility enhancement

Application Note: Solvent Selection & Solubility Enhancement for Azetidinyl Pyridine Scaffolds

Executive Summary

The azetidinyl pyridine motif—a 4-membered azetidine ring coupled to a pyridine core—is a "privileged scaffold" in modern drug discovery, particularly for kinase inhibitors (e.g., Cobimetinib analogues) and GPCR ligands. While this scaffold offers unique vectors for target engagement and metabolic stability, it presents a distinct formulation paradox:

-

Solubility: The aromatic pyridine is lipophilic and planar, often leading to "brick dust" insolubility (high crystal lattice energy).

-

Stability: The azetidine ring possesses significant ring strain (~25.4 kcal/mol), making it susceptible to acid-catalyzed ring-opening hydrolysis, yet the basic pyridine nitrogen requires protonation for aqueous solubility.

This guide provides a validated framework for selecting solvent systems that balance these competing requirements, moving beyond trial-and-error to a mechanistic selection process.

Physicochemical Profiling & The "Solubility Paradox"

Before selecting a solvent, one must understand the ionization hierarchy of the molecule.

-

The Pyridine Nitrogen (N1): This is the primary basic center (typical pKa ~5.2 – 6.5). Protonation here is the most effective strategy for aqueous solubility enhancement.

-

The Azetidine Nitrogen (N2): In N-aryl/heteroaryl azetidines, the lone pair is delocalized into the aromatic system. This resonance renders the azetidine nitrogen significantly less basic than the pyridine nitrogen.

-

Critical Insight: If the azetidine nitrogen becomes protonated (in very strong acids), the C-N bond weakens, accelerating ring opening (hydrolysis) to form a ring-opened propyl amine derivative.

-

Strategic Goal: Select a solvent system that solubilizes the pyridine moiety (via lipophilic interaction or mild protonation) without subjecting the azetidine to conditions that trigger ring cleavage.

Protocol A: Thermodynamic Solubility Screening (Tiered Approach)

Do not screen random solvents. Use this tiered approach based on Hansen Solubility Parameters (HSP) . Pyridine derivatives typically exhibit high dispersion (

Tier 1: Volatile Organics (For Analytical Standards & Stock Solutions)

Goal: High solubility (>10 mg/mL) for preparing LCMS/NMR standards.

-

Primary Choice: Dichloromethane (DCM) or Chloroform .

-

Why: High dispersion forces match the aromatic pyridine core; low acidity preserves the azetidine ring.

-

-

Secondary Choice: Methanol (MeOH) or Acetonitrile (MeCN) .

-

Note: Some highly crystalline azetidinyl pyridines show poor solubility in MeCN due to lattice energy.

-

Tier 2: Biorelevant & Formulation Cosolvents

Goal: Solubility >0.5 mg/mL for biological assays or pre-clinical dosing.

| Solvent Class | Recommended Solvent | Mechanism of Action | Caution |

| Glycols | PEG 400 | Disrupts water structure; H-bonding with pyridine N. | Ensure PEG is peroxide-free to prevent N-oxide formation. |

| Amides | DMA (Dimethylacetamide) | Powerful aprotic solvent; high dipole moment. | High toxicity; limit to <10% in final dosing solution. |

| Sulfoxides | DMSO | Universal solvent for heterocycles. | Hygroscopic; water uptake can crash out "brick dust" compounds. |

| Surfactants | TPGS or Polysorbate 80 | Micellar encapsulation of the lipophilic core. | Can interfere with certain membrane-based assays. |

Protocol B: pH-Dependent Solubility & Salt Selection (The "Safe Zone")

This is the most critical protocol. You must identify the pH window where the pyridine is ionized but the azetidine remains stable.

The "Safe Zone" Hypothesis:

-

pH > 7: Molecule is neutral. Low solubility.

-

pH 3 – 5: Pyridine is protonated (

). Solubility increases 100-1000x. Azetidine remains intact. -

pH < 2: Risk of azetidine protonation or acid-catalyzed hydrolysis increases.

Experimental Workflow: In-Situ Salt Screening

Materials:

-

Compound (Free Base)

-

Acids: Methanesulfonic acid (MsOH), Maleic acid, HCl (0.1N), Tartaric acid.

-

Media: Water or Saline.

Steps:

-

Preparation: Weigh 5 mg of compound into 4 HPLC vials.

-

Acid Addition: Add 1.05 equivalents of the selected acid (from 1M stock).

-

Dilution: Add water to reach a target concentration (e.g., 5 mg/mL).

-

Equilibration: Shake at room temperature for 2 hours.

-

Why 2 hours? Long equilibrations (24h) in acidic media may degrade the azetidine. 2 hours is sufficient for salt formation/dissolution.

-

-

Filtration & Analysis: Filter (0.22 µm PVDF) and analyze filtrate by HPLC-UV.

-

CRITICAL QC Step: Check the chromatogram for a new peak at RRT ~0.8-0.9 (indicative of ring-opened hydrolysis product).

-

Recommendation: Mesylate (Methanesulfonate) salts are often superior for azetidinyl pyridines. They are less hygroscopic than HCl salts and provide a stable, non-volatile counterion that maintains a pH ~3-4 in solution, ideal for stability.

Visualization: Decision Logic & Stability Pathways

Figure 1: Solvent Selection Decision Tree

This logic gate ensures you select the mildest effective system.

Caption: Decision tree prioritizing thermodynamic stability. High melting point compounds require pH manipulation (salts) to break crystal lattice energy, whereas lipophilic oils often dissolve in simple cosolvents.

Figure 2: The Stability Risk (Acid-Catalyzed Ring Opening)

Understanding the degradation mechanism is vital for interpreting solubility data.

Caption: The degradation pathway. Using strong acids (HCl) or low pH (<2) can trigger ring opening, especially if the pyridine ring is electron-deficient.

Advanced Formulation: Cyclodextrin Complexation

If pH adjustment is forbidden (e.g., for a specific neutral-pH assay) and cosolvents fail, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

Protocol:

-

Prepare a 20% (w/v) HP-β-CD solution in phosphate buffer (pH 7.4).

-

Add excess azetidinyl pyridine.

-

Autoclave (if stable) or stir for 24h.

Summary of Recommendations

-

Avoid standard "generic" solubility screens that use 0.1N HCl for 24 hours; you risk degrading the azetidine ring.

-

Prioritize Methanesulfonic acid (Mesylate) for salt formation targeting pH 3–4.

-

Use PEG 400/Water (30:70) as a standard biorelevant vehicle if salts are not an option.

-

Verify stability by LCMS whenever an acidic solvent is used.

References

-

Azetidine Stability & Reactivity

-

Salt Selection Principles

-

Solubility Parameters

-

Green Solvent Selection

-

Azetidine Ring Opening Risks

Sources

- 1. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 2. pharmtech.com [pharmtech.com]

- 3. Reversible CO2 fixation by N-heterocyclic imines forming water-stable zwitterionic nitrogen-base–CO2 adducts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. ascendiacdmo.com [ascendiacdmo.com]

- 6. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bjcardio.co.uk [bjcardio.co.uk]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents [mdpi.com]

- 14. researchgate.net [researchgate.net]

Introduction: The Phenylpyridine Scaffold in Drug Discovery

Application Note: Optimizing In Vitro Binding Characterization of Phenylpyridine-Based Ligands

The phenylpyridine moiety represents a privileged scaffold in medicinal chemistry and chemical biology. Its binding characteristics typically fall into two distinct but critical categories:

-

Enzymatic Inhibition (Neuroscience): Phenylpyridine derivatives often act as structural analogues of MPTP/MPP+, functioning as competitive inhibitors or substrates for Monoamine Oxidase B (MAO-B) . Characterizing this binding is essential for developing neuroprotective agents against Parkinson’s disease.

-

Biophysical Interaction (Theranostics): In organometallic chemistry, phenylpyridine (ppy) is the primary cyclometalating ligand for Iridium(III) and Platinum(II) complexes. These complexes are investigated as protein-binding luminescent probes or anticancer agents. The primary binding target for pharmacokinetic profiling is Human Serum Albumin (HSA) .

This guide provides high-fidelity protocols for both contexts, moving beyond generic instructions to address the specific physicochemical challenges of phenylpyridine ligands, such as hydrophobicity and UV-absorbance interference.

Protocol A: MAO-B Enzymatic Inhibition Assay

Context: Determining the

Mechanistic Rationale

Phenylpyridine ligands often exhibit time-dependent inhibition. Standard "mix-and-read" protocols frequently underestimate potency. This protocol utilizes a Pre-incubation Step to allow the inhibitor to equilibrate with the active site before substrate introduction. We employ the Amplex Red® (10-acetyl-3,7-dihydroxyphenoxazine) system, which couples H₂O₂ production (from MAO-B activity) to the formation of fluorescent resorufin.

Workflow Visualization

Figure 1: Optimized workflow for MAO-B inhibition screening, emphasizing the critical pre-incubation step.

Detailed Methodology

Reagents:

-

Buffer: 100 mM Potassium Phosphate (pH 7.4). Note: Avoid Tris buffers as primary amines can interfere with some peroxidase-coupled reactions.

-

Enzyme: Recombinant Human MAO-B (5 mg/mL stock).

-

Substrate:

-Tyramine or Benzylamine (Specific for MAO-B). -

Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).[1][2][3]

-

Control: Selegiline (Selective MAO-B inhibitor).[2]

Step-by-Step Protocol:

-

Ligand Preparation: Dissolve phenylpyridine ligands in 100% DMSO. Prepare 10x serial dilutions in the assay buffer.

-

Critical Check: Ensure final DMSO concentration in the well is

.[2] Phenylpyridines are hydrophobic; if precipitation occurs, add 0.01% Pluronic F-127.

-

-

Enzyme Pre-incubation (The "Black Box" of Potency):

-

In a black 96-well plate, add 50 µL of diluted MAO-B enzyme (approx. 0.5 U/mL final) to 10 µL of the ligand dilution.

-

Incubate at 37°C for 15–20 minutes. This allows the phenylpyridine moiety to orient within the hydrophobic active site channel.

-

-

Reaction Initiation:

-

Add 40 µL of Master Mix containing:

-

200 µM Amplex Red.

-

1 U/mL HRP.[3]

-

1 mM Tyramine (Substrate).

-

-

-

Kinetic Measurement:

-

Immediately place in a fluorescence microplate reader pre-heated to 37°C.

-

Excitation: 545 nm | Emission: 590 nm.

-

Read every 60 seconds for 30 minutes.

-

-

Data Analysis:

-

Calculate the slope (RFU/min) of the linear portion of the curve.

-

Normalize against "No Inhibitor" (100% Activity) and "No Enzyme" (0% Activity) controls.

-

Protocol B: Biophysical Binding to Human Serum Albumin (HSA)

Context: Characterizing the transport and binding affinity (

Mechanistic Rationale

HSA contains a single tryptophan residue (Trp-214) located in subdomain IIA.[4] Phenylpyridine complexes often bind near this site, causing Fluorescence Quenching . However, phenylpyridine ligands absorb strongly in the UV region (250–350 nm). You must correct for the Inner Filter Effect (IFE) , otherwise, you will calculate artificially high binding constants due to the ligand simply absorbing the excitation light.

Analysis Logic & IFE Correction

Figure 2: Logic flow for HSA binding analysis, highlighting the mandatory mathematical correction for ligand absorbance.

Detailed Methodology

Reagents:

-

Protein: Fatty-acid free HSA (Human Serum Albumin), 2 µM in PBS (pH 7.4).

-

Ligand: Phenylpyridine complex stock (e.g., 2 mM in DMSO).

Step-by-Step Protocol:

-

Baseline Measurement:

-

Add 2 mL of 2 µM HSA to a quartz cuvette.

-

Record fluorescence spectrum: Ex: 295 nm (selective for Trp), Em: 310–450 nm .

-

-

Titration:

-

Titrate the phenylpyridine ligand into the cuvette in small aliquots (e.g., 0.5 µL increments) to minimize dilution error (<5% volume change).

-

Mix gently (magnetic stir bar) and equilibrate for 2 minutes.

-

Record fluorescence after each addition.[2]

-

-

Absorbance Measurement (Crucial):

-

In a separate experiment (or dual-beam instrument), measure the Absorbance (

) of the ligand at the excitation wavelength (295 nm) and emission peak (340 nm) for each concentration used.

-

-

Data Processing:

-

Step A: Correct for Inner Filter Effect.

Where -

Step B: Stern-Volmer Analysis. Plot

vs. -

Interpretation: A linear plot indicates static or dynamic quenching. For phenylpyridine metallodrugs, static quenching (complex formation) is most common.

-

Troubleshooting & Optimization Guide

| Issue | Cause | Solution |

| Precipitation in Assay | Phenyl rings are highly lipophilic (High LogP). | Use Pluronic F-127 (0.05%) or Tween-20 (0.01%) in the buffer. Ensure DMSO < 1%. |

| High Background (MAO-B) | Amplex Red auto-oxidation.[5] | Add Superoxide Dismutase (SOD) (10 U/mL) to the reaction mix to scavenge non-enzymatic ROS. |

| Non-Linear Stern-Volmer Plot | Combined static/dynamic quenching. | Use the Modified Stern-Volmer equation ( |

| Fluorescence Interference | Ligand is emissive (common for Ir-ppy). | Check for overlap between Ligand Emission and Trp Emission (340nm). If overlap exists, use Synchronous Fluorescence Spectrometry . |

References

-

Thermo Fisher Scientific. Amplex™ Red Monoamine Oxidase Assay Kit Protocol.

-